molecular formula C17H16N2O2S2 B377595 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B377595
M. Wt: 344.5g/mol
InChI Key: CDBMEOSRBJNAAF-IYBDPMFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the diphenyl groups and the dioxo and thione functionalities. Common reagents used in these reactions include thiourea, phenyl isothiocyanate, and various oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]imidazole Derivatives: Compounds with similar core structures but different substituents.

    Diphenyl Thiohydantoins: Compounds with similar diphenyl and thione functionalities but different core structures.

Uniqueness

1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5g/mol

IUPAC Name

(3aR,6aS)-5,5-dioxo-1,3-diphenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C17H16N2O2S2/c20-23(21)11-15-16(12-23)19(14-9-5-2-6-10-14)17(22)18(15)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16+

InChI Key

CDBMEOSRBJNAAF-IYBDPMFKSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4

SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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